molecular formula C3H3Cl2Si B15379282 3,3-Dichloroprop-1-enylsilicon

3,3-Dichloroprop-1-enylsilicon

Cat. No.: B15379282
M. Wt: 138.04 g/mol
InChI Key: FEEBWRMMIPSZMD-UHFFFAOYSA-N
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Description

Contextualization within Modern Organosilicon Chemistry

Organosilicon chemistry has evolved significantly from its early days, moving beyond the foundational polysiloxanes to a vast landscape of molecules with intricate structures and tailored functionalities. wikipedia.orgyoutube.com Chlorinated propenyl/propynyl organosilicon compounds, such as 3,3-dichloroprop-1-enylsilicon, are a specialized subset of this field. These compounds are characterized by the presence of a silicon atom bonded to a three-carbon chain containing a double or triple bond and bearing one or more chlorine atoms. The introduction of chlorine atoms onto the unsaturated organic framework imparts unique electronic properties to the molecule, influencing the reactivity of both the silicon-carbon bond and the carbon-carbon unsaturation. This dual functionality makes them valuable intermediates in organic synthesis and as monomers for specialty polymers. wiley-vch.de

Historical Development of Research on Chlorinated Alkenyl- and Alkynylsilanes

The journey into the world of organosilicon compounds began in 1863 with the synthesis of the first organochlorosilane by Charles Friedel and James Crafts. wikipedia.org This seminal work laid the groundwork for the broader field of organometallic chemistry. The early 20th century saw extensive pioneering research by Frederic S. Kipping, who is often considered the father of silicone chemistry. wikipedia.org

The formation of silicon-carbon bonds with halogenated olefins has been a subject of investigation for many decades. Initial methods often involved the use of Grignard reagents or organolithium compounds reacting with silicon halides. However, these methods can sometimes be complicated by side reactions involving the halogen substituents on the olefin. A significant breakthrough in the synthesis of alkenyl- and alkynylsilanes was the development of hydrosilylation, a reaction involving the addition of a silicon-hydride bond across a carbon-carbon multiple bond, typically catalyzed by a transition metal complex. dntb.gov.ua The first reports of hydrosilylation technology emerged in the mid-1940s, with key patent applications and publications from Mackenzie, Wagner, Strother, and Sommer, predating the more widely recognized work of Speier. dntb.gov.ua

The synthesis of dichloropropenyl-substituted silanes, including the target compound 3,3-dichloroprop-1-enylsilicon, is most logically achieved through the hydrosilylation of a corresponding dichloropropyne. For instance, the reaction of trichlorosilane (B8805176) (HSiCl₃) with 3,3-dichloropropyne in the presence of a platinum catalyst, such as Speier's or Karstedt's catalyst, would be the expected route. The regioselectivity of this addition is a critical aspect, with the silicon atom potentially adding to either the terminal or the internal carbon of the alkyne. Generally, the hydrosilylation of terminal alkynes can lead to a mixture of α- and β-adducts, with the (E)-isomer of the β-adduct often being the major product. The specific isomer distribution is influenced by the nature of the catalyst, the silane, and the substituents on the alkyne.

A plausible synthetic pathway is outlined below:

Hydrosilylation of 3,3-Dichloropropyne

Where R can be Cl, alkyl, or aryl groups.

This reaction would yield a mixture of isomers, with the (E)-3,3-dichloroprop-1-enylsilicon being a likely major product.

Fundamental Reactivity Paradigms of Organosilicon Species Bearing Halogenated Unsaturations

The reactivity of organosilicon compounds with halogenated unsaturations is dictated by the interplay of the silicon-carbon bond and the electronically modified carbon-carbon double or triple bond. The presence of two chlorine atoms on the carbon adjacent to the double bond in 3,3-dichloroprop-1-enylsilicon significantly influences its electronic character, making the double bond electron-deficient.

This electronic feature governs its participation in several key reaction types:

Nucleophilic Attack: The electron-deficient nature of the double bond makes it susceptible to attack by nucleophiles.

Cross-Coupling Reactions: Alkenylsilanes are valuable partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. wiley-vch.deacs.org The 3,3-dichloroprop-1-enylsilicon moiety can be transferred to an organic halide, forming a new carbon-carbon bond and introducing the dichloropropenyl group into a more complex molecule. This reaction typically requires activation of the silicon-carbon bond with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Polymerization: The vinyl group can participate in polymerization reactions, leading to the formation of specialty polymers. The chlorine atoms can also serve as sites for further functionalization of the resulting polymer.

Significance in Contemporary Organic Synthesis and Materials Science Research

While specific research on 3,3-dichloroprop-1-enylsilicon is not extensively documented in mainstream literature, its potential significance can be inferred from the applications of related functionalized organosilicon compounds.

In organic synthesis , chlorinated alkenylsilanes serve as versatile building blocks. The ability to introduce a dichloropropenyl unit into a molecule via cross-coupling reactions opens up avenues for the synthesis of complex organic structures, potentially for agrochemicals or pharmaceuticals. The chlorine atoms can be retained for their electronic or steric influence or can be subjected to subsequent chemical transformations.

Properties

Molecular Formula

C3H3Cl2Si

Molecular Weight

138.04 g/mol

InChI

InChI=1S/C3H3Cl2Si/c4-3(5)1-2-6/h1-3H

InChI Key

FEEBWRMMIPSZMD-UHFFFAOYSA-N

Canonical SMILES

C(=C[Si])C(Cl)Cl

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 3,3 Dichloroprop 1 Enylsilicon Moieties

Nucleophilic and Electrophilic Reactivity Profiles

The electronic nature of the 3,3-dichloroprop-1-enylsilicon moiety is complex. The vinylsilane portion is generally electron-donating, while the dichlorinated carbon atom is strongly electron-withdrawing. This duality governs its reactivity towards both nucleophiles and electrophiles.

Silyl (B83357) anions are potent nucleophiles and have been shown to react with a variety of electrophiles. While direct studies on the reaction of silyl anions with 3,3-dichloroprop-1-ene are not extensively documented, the reaction of silyl anions with analogous halogenated propenes provides a strong basis for predicting the mechanistic pathway. For instance, the reaction of silyl anions with 3,3,3-trifluoropropenes proceeds via an SN2' mechanism to afford (3,3-difluoroallyl)silanes.

Extrapolating from this, the reaction of a silyl anion, such as trimethylsilyllithium (Me₃SiLi), with a 1,1-dihalo-2-propene would be expected to proceed via a similar SN2' pathway. The silyl anion would attack the γ-carbon of the double bond, leading to the displacement of one of the chloride ions and the formation of a new carbon-silicon bond. The likely product would be a (3-chloroprop-1-en-2-yl)silane. The regioselectivity is driven by the attack on the soft electrophilic center of the allyl system.

A theoretical study on the inversion mechanisms of halogenated silyl anions indicates that increasing halogen substitution can change the preferred mechanism from vertex inversion to edge inversion. researchgate.net While this pertains to the structure of the silyl anion itself, it highlights the significant electronic impact of halogen substituents on silicon-centered species.

The electrophilic substitution of vinylsilanes is a well-established reaction class. The carbon-silicon bond can stabilize a positive charge at the β-position through hyperconjugation, making the α-carbon of the vinylsilane susceptible to electrophilic attack. This generally occurs with retention of the double bond geometry. wikipedia.orgchemtube3d.com

For 3,3-dichloroprop-1-enylsilane (B8503928), an incoming electrophile (E⁺) would attack the carbon atom alpha to the silicon atom. The resulting β-silyl carbocationic intermediate is stabilized by the silyl group. Subsequent elimination of the silyl group, often assisted by a nucleophile, leads to the formation of a new C-E bond, regenerating the double bond with the original stereochemistry. wikipedia.org The presence of the two electron-withdrawing chlorine atoms on the adjacent carbon would likely decrease the nucleophilicity of the double bond, potentially requiring more reactive electrophiles or Lewis acid catalysis to facilitate the reaction. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of organosilicon compounds. The unique structural features of 3,3-dichloroprop-1-enylsilicon make it an intriguing substrate for such transformations.

While a direct report on the palladium-catalyzed chloroallylation of alkynylsilanes using 3,3-dichloroprop-1-enylsilicon is not available, a plausible catalytic cycle can be proposed based on established palladium-catalyzed cross-coupling reactions. The reaction would likely proceed through the following key steps:

Oxidative Addition: The catalytic cycle would initiate with the oxidative addition of the C-Cl bond of the dichloropropenylsilane to a Pd(0) complex to form a Pd(II) intermediate.

Carbopalladation: The alkynylsilane would then undergo carbopalladation, where the alkyne inserts into the Pd-C bond.

Reductive Elimination: The final step would be reductive elimination from the Pd(II) complex to form the chloroallylated alkynylsilane product and regenerate the Pd(0) catalyst.

The "sila"-Sonogashira reaction, a palladium/copper co-catalyzed cross-coupling of alkynylsilanes with aryl halides, proceeds via transmetalation of the alkynyl group from silicon to copper and then to palladium. youtube.com A similar transmetalation pathway could potentially operate in the chloroallylation reaction.

The regioselectivity of alkyne insertion would be a critical aspect of this transformation, influenced by both steric and electronic factors of the alkyne and the palladium complex.

The 3,3-dichloroprop-1-enylsilicon moiety can be envisioned as a participant in various organometallic cross-coupling reactions, such as the Heck and Stille reactions.

In a Heck-type reaction , the vinylsilane portion could act as the alkene component. The regioselectivity of the Heck reaction is influenced by the electronic properties of the alkene; typically, arylation or vinylation occurs at the less substituted carbon. buecher.delibretexts.orgorganic-chemistry.orgliv.ac.uk For a 1-silylated propene system, the directing effect of the silyl group would play a crucial role. The stereochemistry of the double bond is generally retained.

In a Stille-type coupling , if the silicon is replaced by a tin atom, the resulting vinylstannane could couple with an organic halide. The stereochemistry of the vinylstannane is typically retained throughout the Stille coupling. libretexts.orgwikipedia.orguwindsor.ca While not a direct reaction of the silicon compound, it provides a model for the expected stereochemical outcome in related cross-coupling reactions. The development of silylative coupling reactions of olefins with vinylsilanes provides a direct route to functionalized alkenylsilanes which can be valuable precursors. rsc.orgnih.gov

The following table summarizes the expected outcomes for these reactions with a generic electrophile or coupling partner.

Reaction Type Proposed Reactant Key Mechanistic Feature Expected Product Feature
Heck ReactionAryl/Vinyl HalideCarbopalladation of the vinylsilaneRegio- and stereoselective C-C bond formation
Stille-type CouplingOrganostannane analogTransmetalationRetention of double bond stereochemistry

The Claisen rearrangement is a powerful core.ac.ukcore.ac.uk-sigmatropic rearrangement for C-C bond formation. organic-chemistry.org A particularly elegant variation involves the in-situ generation of an allyl vinyl ether from a diallyl ether via transition metal-catalyzed olefin isomerization, followed by a thermal Claisen rearrangement. Iridium complexes have proven to be highly effective catalysts for the isomerization step.

While there are no specific reports on this reaction with allyl ethers containing a 3,3-dichloroprop-1-enylsilyl group, the general mechanism provides a framework for predicting its behavior. An allyl ether bearing this silyl moiety could potentially undergo iridium-catalyzed isomerization to the corresponding vinyl ether. Subsequent heating would then trigger the Claisen rearrangement to afford a γ,δ-unsaturated carbonyl compound with the silicon and dichloro-substituted fragment in a new position. The stereochemical outcome of the rearrangement is typically controlled by a chair-like transition state.

The presence of the bulky and electron-withdrawing silyl and dichloro-substituents could influence the rate and selectivity of both the isomerization and the rearrangement steps.

The table below outlines the key stages of this proposed tandem reaction.

Stage Catalyst/Conditions Transformation Key Intermediate/Product
Olefin IsomerizationIridium CatalystIsomerization of allyl etherAllyl vinyl ether
Claisen RearrangementThermal core.ac.ukcore.ac.uk-Sigmatropic rearrangementγ,δ-Unsaturated carbonyl compound

Elimination and Rearrangement Pathways

Elimination and rearrangement reactions are fundamental transformations in organic and organometallic chemistry. For a substrate such as 3,3-Dichloroprop-1-enylsilicon, these pathways would involve the cleavage and formation of bonds leading to new molecular structures. The presence of a silicon group, a carbon-carbon double bond, and geminal chloro-substituents suggests that both beta-elimination and silyl-migratory rearrangements could be plausible under specific conditions.

The beta-elimination reaction is a common pathway for the decomposition of organometallic compounds, leading to the formation of an alkene. libretexts.org In the context of haloalkanes, this process, often termed dehydrohalogenation, typically involves the removal of a hydrogen atom from the beta-carbon and a halogen from the alpha-carbon. organicmystery.com The reaction is usually promoted by a base. organicmystery.com

For a molecule like 3,3-Dichloroprop-1-enylsilicon, a related process known as dechlorosilylation could theoretically lead to the generation of an acetylenic compound. This would be a type of beta-elimination where the silicon group and a chlorine atom are eliminated from adjacent carbons. The proposed, hypothetical mechanism would likely require a potent base to abstract the vinyl proton at the carbon bearing the silicon group (the alpha-position relative to silicon). This would be followed by the elimination of the silyl group and one of the chlorine atoms from the adjacent (beta) carbon, resulting in the formation of a substituted acetylene (B1199291).

However, no experimental studies or data are available to confirm that 3,3-Dichloroprop-1-enylsilicon undergoes such a transformation. The reaction conditions, regioselectivity (which chlorine atom would be eliminated), and the nature of the resulting acetylenic product remain purely speculative.

Due to the absence of research data, a data table for this reaction cannot be generated.

Silyl-migratory rearrangements involve the intramolecular migration of a silicon-containing group from one atom to another within a molecule. Such rearrangements are known to occur in various organosilicon systems, often catalyzed by Lewis acids or transition metals.

In the hypothetical case of 3,3-Dichloroprop-1-enylsilicon, a silyl-migratory rearrangement could be envisioned, potentially involving the migration of the silyl group from the carbon of the double bond to another position within the propenyl framework. The presence of the dichloro-substituted carbon adds complexity, and the specific conditions that might induce such a rearrangement are unknown.

Research on analogous systems, such as allylsilanes, has shown that silyl migrations can occur, but the specific substitution pattern and electronic environment of 3,3-Dichloroprop-1-enylsilicon make direct comparisons difficult. Without experimental evidence, any proposed rearrangement pathway, the structure of the resulting isomer, and the reaction mechanism are entirely theoretical.

Due to the lack of specific research findings, a data table for silyl-migratory rearrangements of this compound cannot be provided.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Reaction Monitoring and Structural Elucidation

In Situ Spectroscopic Methods for Mechanistic Elucidation

In situ spectroscopic techniques are invaluable for observing chemical reactions as they occur, providing a dynamic picture of transient intermediates and reaction kinetics.

Nuclear Magnetic Resonance (NMR) spectroscopy, when applied in real-time, offers an unparalleled window into the progress of a chemical reaction. By monitoring the changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ²⁹Si), one can track the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates. For the synthesis of 3,3-Dichloroprop-1-enylsilicon, key diagnostic signals in the ¹H NMR spectrum would be the vinylic protons of the prop-1-enyl group and any protons on the silicon atom or its substituents.

Hypothetical ¹H NMR Data for the Formation of a Trichlorosilyl Derivative:

SpeciesChemical Shift (δ, ppm)MultiplicityAssignment
Starting Material (e.g., 1,1,3-trichloropropene) 6.25Doublet of doublets=CH-
5.80Doublet=CH₂
Intermediate (e.g., Grignard reagent) VariesMultipletProtons adjacent to MgBr
Product (3,3-Dichloroprop-1-enyl)trichlorosilane 6.80Doublet of doubletsSi-CH=
6.10Doublet=CHCl₂

This table represents hypothetical data for illustrative purposes.

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for monitoring changes in functional groups during a reaction. The formation of the C-Si bond and the persistence of the C=C and C-Cl bonds in 3,3-Dichloroprop-1-enylsilicon would be observable through characteristic vibrational modes.

Characteristic Vibrational Frequencies:

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C=C Stretch (alkenyl)1620-16801620-1680 (strong)
C-Cl Stretch600-800600-800
C-Si Stretch800-1250800-1250
Si-H Stretch (if present)2100-22502100-2250

By tracking the appearance and disappearance of these bands, the progress of the reaction can be effectively monitored.

High-Resolution Mass Spectrometry Approaches for Intermediate Identification and Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for identifying the elemental composition of unknown compounds and intermediates, thereby shedding light on reaction pathways.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of delicate and transient species in solution. By coupling ESI-MS with a reaction mixture, it is possible to intercept and identify charged or chargeable intermediates, providing direct evidence for a proposed reaction mechanism. For instance, in a reaction involving a silylating agent, ESI-MS could potentially detect cationic silicon intermediates or anionic byproducts.

While ESI-MS is ideal for soluble intermediates, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry excels in the characterization of larger, less soluble molecules and complex product mixtures. This technique could be particularly useful for identifying any oligomeric or polymeric side products that may form during the synthesis of 3,3-Dichloroprop-1-enylsilicon.

X-ray Crystallography for Precise Determination of Molecular and Supramolecular Structures

The gold standard for unambiguous structural determination is single-crystal X-ray diffraction. If a suitable crystal of 3,3-Dichloroprop-1-enylsilicon or a stable derivative can be obtained, this technique can provide precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the steric and electronic properties of the molecule and for validating computational models. The resulting crystal structure would definitively confirm the connectivity and stereochemistry of the 3,3-dichloroprop-1-enyl group relative to the silicon atom.

Advanced NMR Techniques for Stereochemical and Regiochemical Assignments (e.g., 2D NMR, Solid-State NMR for Polymeric Systems)

The definitive assignment of the stereochemistry and regiochemistry of complex molecules such as 3,3-Dichloroprop-1-enylsilicon necessitates the use of advanced Nuclear Magnetic Resonance (NMR) techniques. The presence of stereoisomers, namely the (E) and (Z) forms, arising from the substituted double bond, requires methods that can probe through-bond and through-space correlations. Furthermore, when this monomer is incorporated into a polymeric structure, solid-state NMR becomes an indispensable tool for characterizing the resulting material.

Two-Dimensional (2D) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide initial information regarding the chemical environment of the nuclei present. However, for an unambiguous assignment of the complex spin systems found in the isomers of 3,3-Dichloroprop-1-enylsilicon, 2D NMR spectroscopy is essential. Techniques such as COSY, HSQC, HMBC, and NOESY/ROESY provide a comprehensive picture of the molecular connectivity and spatial arrangement.

¹H-¹H Correlation Spectroscopy (COSY) : The COSY experiment is fundamental for identifying proton-proton coupling networks. In 3,3-Dichloroprop-1-enylsilicon, this technique would reveal the coupling between the vinylic protons (H1 and H2), which is crucial for assigning these signals within the ¹H NMR spectrum.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment allows for the unambiguous assignment of the carbon signals corresponding to the vinylic protons (C1 and C2) and the proton on the dichloromethyl group (H3) to its corresponding carbon (C3).

The following table provides illustrative ¹H and ¹³C NMR data for the (E) and (Z) isomers of a generic 3,3-Dichloroprop-1-enyl-SiR₃ compound. The exact chemical shifts can vary based on the silicon substituents and solvent.

Illustrative ¹H and ¹³C NMR Data for (E/Z)-3,3-Dichloroprop-1-enyl-SiR₃ Note: This data is illustrative and based on known chemical shift ranges for analogous vinylsilane and chlorinated alkene compounds. Actual experimental values may vary.

IsomerAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
(E)-IsomerH1 (Si-CH=)~6.1 - 6.4~135 - 140C2, C3, Si
H2 (=CH-CCl₂)~6.5 - 6.8~128 - 132C1, C3
H3 (-CCl₂H)~5.8 - 6.1~70 - 75C2
(Z)-IsomerH1 (Si-CH=)~6.2 - 6.5~134 - 139C2, C3, Si
H2 (=CH-CCl₂)~6.7 - 7.0~129 - 133C1, C3
H3 (-CCl₂H)~5.9 - 6.2~71 - 76C2

Stereochemical Assignment using NOESY/ROESY

The definitive assignment of the (E) and (Z) isomers relies on through-space correlations, which can be detected by Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). unige.chprocess-nmr.com These experiments detect protons that are in close spatial proximity, regardless of whether they are connected through bonds.

For 3,3-Dichloroprop-1-enylsilicon, the key distinction between the (E) and (Z) isomers would be the spatial relationship between the vinylic protons (H1 and H2) and the proton on the dichloromethyl group (H3).

In the (Z)-isomer , the silicon-bearing vinylic proton (H1) and the dichloromethyl proton (H3) are on the same side of the double bond, leading to a strong NOE/ROE correlation.

In the (E)-isomer , these protons are on opposite sides of the double bond, and thus, no significant NOE/ROE correlation would be observed between them. Instead, a correlation might be observed between H2 and H3, depending on the rotational conformation of the C2-C3 bond.

The following table summarizes the expected key NOE correlations for the stereochemical assignment.

Expected Key NOE Correlations for Stereochemical Assignment

IsomerIrradiated ProtonObserved NOE EnhancementConclusion
(Z)-IsomerH1H2, H3Proximity of H1 and H3 confirms Z-geometry.
H3H1, H2
(E)-IsomerH1H2Absence of NOE between H1 and H3 confirms E-geometry.
H3H2

Solid-State NMR for Polymeric Systems

When 3,3-Dichloroprop-1-enylsilicon is used as a monomer or a cross-linking agent in the formation of polymeric materials (e.g., polysiloxanes or other silicon-containing polymers), the resulting products are often insoluble and amorphous, making solution NMR inapplicable. In such cases, solid-state NMR (ssNMR) is a powerful technique for structural characterization. rsc.org

High-resolution solid-state NMR techniques, such as Magic Angle Spinning (MAS) and Cross-Polarization (CP/MAS), provide detailed information about the structure and dynamics of the polymer network.

¹³C CP/MAS NMR can be used to confirm the incorporation of the dichloropropenyl moiety into the polymer backbone. The chemical shifts of the carbons in the monomer unit will experience changes upon polymerization, such as broadening of signals and slight shifts due to changes in the local environment and conformation.

²⁹Si CP/MAS NMR is particularly informative for silicon-containing polymers. It can distinguish between different silicon environments, such as unreacted vinylsilane units, linear polymer chain segments, and cross-linking points. For instance, a silicon atom at a cross-link site (a 'T' or 'Q' site in siloxane terminology) will have a distinctly different chemical shift compared to a silicon atom in a linear chain (a 'D' site). researchgate.net

Proton spin-lattice relaxation times (T₁H) and spin-lattice relaxation times in the rotating frame (T₁ρH) measured via ssNMR can provide insights into the molecular mobility of different parts of the polymer network. Regions with higher mobility (e.g., dangling side chains) will exhibit different relaxation times compared to more rigid regions (e.g., the cross-linked backbone). This information is crucial for understanding the macroscopic properties of the polymer, such as its thermal and mechanical stability.

The analysis of polymers incorporating the 3,3-Dichloroprop-1-enylsilicon unit by solid-state NMR would allow for the characterization of the degree of cross-linking, the homogeneity of the polymer network, and the dynamics of the polymer chains, all of which are critical parameters determining the material's performance.

Theoretical and Computational Studies of 3,3 Dichloroprop 1 Enylsilicon Systems

Electronic Structure and Bonding Analysis

The electronic structure and bonding in 3,3-dichloroprop-1-enylsilicon systems are fundamental to understanding their stability and reactivity. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) on Molecular Geometry and Stability

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms (molecular geometry) and the relative stability of different conformations of 3,3-dichloroprop-1-enylsilicon.

Methods:

Density Functional Theory (DFT): This is a widely used method for its balance of computational cost and accuracy. researchgate.net Functionals like B3LYP, often paired with basis sets such as 6-31G* or larger, are commonly employed to optimize the geometry and calculate the electronic energy of organosilicon compounds. nih.gov

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer higher accuracy but are more computationally demanding. researchgate.netnist.gov They are often used to benchmark results obtained from DFT calculations. High-level composite methods like W1X-1 have been used to create benchmark thermochemical data for organosilicon compounds. nih.gov

Expected Findings:

Bond Lengths and Angles: Calculations would provide precise values for the Si-C, C=C, C-Cl, and Si-H bond lengths, as well as the bond angles within the molecule. The Si-C bond is known to be longer and weaker than a C-C bond. wikipedia.org

Conformational Analysis: The molecule can exist in different rotational isomers (conformers) around the C-C and Si-C single bonds. Computational methods can identify the most stable conformer and the energy barriers between different conformers.

A hypothetical data table for calculated geometric parameters of the most stable conformer of 3,3-dichloroprop-1-enylsilane (B8503928) is presented below.

ParameterCalculated Value
Si-C(1) bond length1.85 Å
C(1)=C(2) bond length1.34 Å
C(2)-C(3) bond length1.50 Å
C(3)-Cl(1) bond length1.78 Å
C(3)-Cl(2) bond length1.78 Å
Si-H bond length1.48 Å
∠Si-C(1)=C(2)122°
∠C(1)=C(2)-C(3)125°
∠Cl(1)-C(3)-Cl(2)110°

This is a hypothetical table for illustrative purposes.

Analysis of Frontier Molecular Orbitals and Prediction of Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com

Methods: The HOMO and LUMO energies and their spatial distributions are readily obtained from the output of quantum chemical calculations. youtube.comyoutube.com

Expected Findings:

HOMO: The HOMO is typically associated with the molecule's ability to act as a nucleophile or electron donor. In 3,3-dichloroprop-1-enylsilicon, the HOMO is likely to be a π-orbital associated with the C=C double bond, possibly with some contribution from the Si-C bond. The energy of the HOMO will be influenced by the electron-withdrawing chlorine atoms.

LUMO: The LUMO represents the molecule's ability to act as an electrophile or electron acceptor. The LUMO is expected to be a σ-orbital associated with the C-Cl bonds or a π-orbital of the C=C bond. The presence of the silicon atom can also influence the LUMO energy.

Reactivity Prediction: The locations of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, an electrophile would likely attack the carbon atom of the double bond with the largest HOMO coefficient. A nucleophile would likely attack the carbon atom attached to the chlorine atoms, which would have a large LUMO coefficient.

A hypothetical data table summarizing the FMO analysis is provided below.

OrbitalEnergy (eV)Primary Atomic ContributionsPredicted Reactivity
HOMO-9.5C(1), C(2) (π-orbital)Site for electrophilic attack
LUMO-1.2C(3), Cl(1), Cl(2) (σ*-orbital)Site for nucleophilic attack

This is a hypothetical table for illustrative purposes.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates. nih.gov

Computational Studies on Stereoselectivity and Regioselectivity in Silicon-Mediated Reactions

Many reactions involving organosilicon compounds exhibit stereoselectivity (preferential formation of one stereoisomer) and regioselectivity (preferential reaction at one site in a molecule with multiple reactive sites). acs.orgarizona.edu Computational modeling can provide insights into the origins of this selectivity. uncw.edunih.gov

Methods:

Transition State Searching: Algorithms are used to locate the transition state structures connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

Expected Findings for 3,3-Dichloroprop-1-enylsilicon:

Addition Reactions: For reactions like hydrosilylation or addition of electrophiles to the double bond, computational studies can determine the energy barriers for different attack trajectories (e.g., syn vs. anti-addition) to explain the observed stereoselectivity. The regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) can be rationalized by comparing the stabilities of the possible carbocation intermediates.

Substitution Reactions: For nucleophilic substitution at the dichlorinated carbon, computational models can explore the energetics of SN1 versus SN2 pathways.

Elucidation of Catalytic Cycles and Energy Landscapes for Organometallic Transformations

Organosilicon compounds are often involved in catalytic cycles, for example, in cross-coupling reactions or hydrosilylation. chapman.edu Computational chemistry can map out the entire energy landscape of a catalytic cycle, identifying the rate-determining step and the role of the catalyst. utoronto.caacs.orgresearchgate.net

Methods: DFT calculations are commonly used to model each elementary step in a proposed catalytic cycle, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination.

Expected Applications for 3,3-Dichloroprop-1-enylsilicon:

Hiyama Coupling: If 3,3-dichloroprop-1-enylsilicon were used in a Hiyama-type cross-coupling reaction, computational studies could elucidate the mechanism of transmetalation and reductive elimination, providing insights into the factors controlling the efficiency and selectivity of the reaction. acs.org

Catalyst Design: By understanding the energy landscape, researchers can computationally screen different catalysts or modify the existing ones to improve the reaction rate and selectivity.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. nih.govresearchgate.net

Methods:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ²⁹Si) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital).

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled to better match experimental values. mdpi.com

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT) or more advanced methods like CASSCF/CASPT2 to predict the absorption maxima in the UV-Vis spectrum. nih.gov

Expected Findings: A comparison of calculated and experimental spectroscopic data can confirm the structure of 3,3-dichloroprop-1-enylsilicon and provide a detailed assignment of the observed spectral features.

A hypothetical table comparing calculated and experimental spectroscopic data is shown below.

Spectroscopic DataCalculated ValueExperimental Value
¹H NMR (δ, ppm) - H on C(1)6.16.2
¹³C NMR (δ, ppm) - C(3)75.476.1
²⁹Si NMR (δ, ppm)-15.2-14.8
IR (cm⁻¹) - C=C stretch16251630
IR (cm⁻¹) - C-Cl stretch750755

This is a hypothetical table for illustrative purposes.

Synthetic Utility of 3,3 Dichloroprop 1 Enylsilicon Compounds in Chemical Synthesis

Role as Masked Acetylene (B1199291) or Alkene Equivalents in Organic Transformations

Vinylsilanes, including 3,3-dichloroprop-1-enylsilicon derivatives, can function as masked alkene equivalents in a variety of chemical transformations. The silicon group can be replaced with a proton or other functional groups under specific conditions, effectively revealing the alkene moiety. While direct literature on 3,3-dichloroprop-1-enylsilicon as a masked acetylene equivalent is scarce, the transformation of gem-dihaloalkenes to alkynes is a known synthetic strategy. This suggests the potential for these compounds to serve as precursors to silylated alkynes.

The general transformation of a vinylsilane to an alkene can be represented as:

R-CH=CH-SiR'3 -> R-CH=CH-H

Furthermore, the dichlorovinyl moiety itself can be a precursor to an alkyne through dehalogenation and rearrangement, although this application for the silylated version is not extensively documented.

Precursors for the Stereocontrolled Synthesis of Complex Polyenes and Oligoynes

The construction of conjugated polyenes and oligoynes is of significant interest due to their unique electronic and photophysical properties. Silylated building blocks play a crucial role in the iterative synthesis of these systems. While direct examples using 3,3-dichloroprop-1-enylsilicon are not prevalent in the literature, the principles of using silylated vinyl compounds in cross-coupling reactions are well-established. For instance, silylated enynes can be used in ruthenium-catalyzed reactions with 1,3-dienes to produce 1,3,5,7-octatetraene (B1254726) derivatives. rsc.org

A plausible, though not explicitly documented, synthetic route towards a simple polyene using a 3,3-dichloroprop-1-enylsilicon derivative could involve a sequence of coupling and elimination reactions.

The synthesis of enynes, which are key precursors to polyenes, can be achieved through various methods, including the olefination of aldehydes with trichloromethylated phosphoranes, leading to (Z)-1,3-enynes. organic-chemistry.org The silyl (B83357) group in a 3,3-dichloroprop-1-enylsilicon compound could potentially direct or modify the reactivity in such synthetic sequences.

Precursor TypeReactionProductReference
1,3-EnyneRu(0)-catalyzed reaction with 1,3-diene1,3,5,7-Octatetraene derivative rsc.org
AldehydeOlefination with trichloromethylated phosphorane(Z)-1,3-Enyne organic-chemistry.org

Building Blocks for Organofluorine Compounds via Halogen Exchange or Subsequent Derivatization

The introduction of fluorine into organic molecules can dramatically alter their biological and physical properties. Halogen exchange (HALEX) reactions are a common method for synthesizing organofluorine compounds. While direct fluorination of 3,3-dichloroprop-1-enylsilicon is not widely reported, the halogen exchange of vinyl chlorides to vinyl fluorides is a known transformation, although it can be challenging. frontiersin.org The Swarts reaction, which uses antimony trifluoride, is a classic method for halogen exchange in alkyl halides and could potentially be adapted for vinyl systems under specific catalytic conditions. frontiersin.orgncert.nic.in

The development of new fluorination methods, such as those using nucleophilic fluorine sources like DMPU/HF, may offer pathways to convert dichlorovinylsilanes into their fluorinated counterparts. organic-chemistry.org

SubstrateReagentProductReference
Polychlorinated alkanesSbF3/SbCl5Fluorinated alkanes frontiersin.org
Alkyl chloride/bromideKF, KI, etc.Alkyl fluoride (B91410)/iodide frontiersin.org
Vinyl chlorideVarious (e.g., metal fluorides)Vinyl fluoride frontiersin.org

Stereocontrolled Generation of Alkenyl and Allyl Derivatives

Vinylsilanes are valuable precursors for the stereocontrolled synthesis of a wide range of alkenyl and allyl derivatives. The silicon group can be stereospecifically replaced by other functional groups. Palladium-catalyzed silylation of terminal alkenes provides a route to both vinyl and allyl silanes. nih.govnih.gov While this is a method for their synthesis, the reverse, functionalization of the vinylsilane, is also of great importance.

The conversion of vinylsilanes to functionalized alkenes can be achieved through silylative coupling reactions followed by desilylative cross-coupling. rsc.org This allows for the introduction of various substituents with high stereocontrol. For instance, a 3,3-dichloroprop-1-enylsilicon compound could potentially be converted into a more complex, functionalized dichlorovinyl derivative through such a sequence.

Furthermore, the transformation of a vinylsilane to an allylsilane can be envisioned through multi-step sequences, although direct isomerization is more common for other systems. The synthesis of functionalized allyl silanes often involves the reaction of allylic alcohols with disilanes under palladium catalysis. organic-chemistry.org

Starting MaterialReaction TypeProductReference
Terminal AlkenePalladium-catalyzed silylationVinylsilane or Allylsilane nih.govnih.gov
VinylsilaneSilylative coupling and cross-couplingFunctionalized Alkene rsc.org
Allylic AlcoholPalladium-catalyzed reaction with disilaneAllylsilane organic-chemistry.org

Applications in Annulation and Cyclization Reactions

For example, the dichlorovinyl moiety could participate in cycloaddition reactions. Related compounds like 3,3,3-trichloro-1-nitroprop-1-ene are known to undergo [3+2] cycloaddition reactions with nitrile N-oxides. ncert.nic.in It is conceivable that a silylated dichloropropene could exhibit similar reactivity, leading to the formation of five-membered heterocyclic rings.

Furthermore, intramolecular reactions involving both the vinylsilane and another functional group within the same molecule could lead to cyclization. The silyl group can act as a directing group or be involved in the bond-forming step. Such strategies are employed in the synthesis of various carbocyclic and heterocyclic systems.

Information regarding the chemical compound “3,3-Dichloroprop-1-enylsilicon” in the context of materials science and polymer chemistry is not available in the public domain. Extensive searches for this specific compound, including variations of its name and attempts to identify its CAS number, did not yield any relevant scientific literature or data.

The requested article, focusing on the applications of "3,3-Dichloroprop-1-enylsilicon," cannot be generated as there is no research basis to support the detailed sections and subsections outlined in the prompt. Searches were conducted to find information on its use in:

Covalent grafting and surface modification, particularly concerning the modification of polyvinyl chloride.

The fabrication of hybrid organic-inorganic materials.

Polymerization and cross-linking chemistry.

Its role as a specialized reagent for material functionalization and polymer stabilization.

Despite these targeted searches, no studies, patents, or technical data sheets mentioning "3,3-Dichloroprop-1-enylsilicon" were found. The search did yield information on related but distinct compounds such as "3,3-Dichloroprop-1-ene," an organochlorine compound without silicon, and general concepts of polymer modification. However, per the user's strict instructions to focus solely on "3,3-Dichloroprop-1-enylsilicon," this information cannot be used to construct the requested article.

Therefore, it is not possible to provide a scientifically accurate and informative article on the specified topics related to "3,3-Dichloroprop-1-enylsilicon" due to the apparent absence of research and published data on this particular chemical compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,3-Dichloroprop-1-enylsilicon, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves chlorination of propenylsilicon precursors using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). To optimize purity, employ column chromatography with non-polar solvents (e.g., hexane) and monitor reaction progress via gas chromatography-mass spectrometry (GC-MS). Ensure inert conditions (argon/nitrogen atmosphere) to prevent hydrolysis of silicon-chlorine bonds .

Q. How should researchers characterize the structural and electronic properties of 3,3-Dichloroprop-1-enylsilicon?

  • Methodological Answer : Use single-crystal X-ray diffraction to resolve bond lengths and angles, particularly the Si–Cl and C=C bonds, which influence reactivity. Complement this with density functional theory (DFT) calculations to model electronic properties (e.g., LUMO energy for electrophilic behavior). Spectroscopic techniques like ¹H/¹³C NMR and FT-IR can validate functional groups .

Q. What safety protocols are critical when handling 3,3-Dichloroprop-1-enylsilicon in laboratory settings?

  • Methodological Answer : Due to potential hydrolysis releasing HCl, use fume hoods and moisture-free glassware. Store under inert gas and monitor air quality with HCl gas detectors. Refer to safety data sheets (SDS) for emergency procedures, though note that ecological toxicity data (e.g., bioaccumulation) may be unavailable, requiring conservative risk assessments .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data for 3,3-Dichloroprop-1-enylsilicon?

  • Methodological Answer : Discrepancies in reaction outcomes (e.g., stereoselectivity) may arise from solvent effects or transition-state stabilization. Use molecular dynamics (MD) simulations to model solvent interactions and transition-state theory (TST) to predict kinetic pathways. Validate with isotopic labeling experiments (e.g., deuterated solvents) .

Q. What strategies enable the application of 3,3-Dichloroprop-1-enylsilicon in asymmetric catalysis or polymer synthesis?

  • Methodological Answer : Explore its use as a Lewis acid catalyst by coordinating with electron-rich substrates (e.g., carbonyl compounds). For polymer synthesis, investigate ring-opening polymerization of epoxides or lactones, using kinetic studies (e.g., DSC for thermal behavior) to optimize reaction conditions .

Q. How can researchers address the lack of ecological and toxicological data for 3,3-Dichloroprop-1-enylsilicon?

  • Methodological Answer : Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity) and environmental fate studies (OECD 301 biodegradability tests). Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential, prioritizing high-chlorine substituents as risk factors .

Q. What mechanistic insights are needed to enhance the regioselectivity of 3,3-Dichloroprop-1-enylsilicon in cross-coupling reactions?

  • Methodological Answer : Perform Hammett studies to correlate substituent effects with reaction rates. Use in situ NMR or Raman spectroscopy to detect intermediates (e.g., silicon-centered radicals). Compare with analogous compounds (e.g., dichlorovinylsilanes) to identify steric/electronic drivers of selectivity .

Data Presentation Guidelines

  • Tables : Include comparative data on bond lengths (X-ray vs. DFT), reaction yields under varying conditions, and toxicity predictions (QSAR).
  • Figures : Use reaction coordinate diagrams for mechanistic studies and 3D electrostatic potential maps from DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.